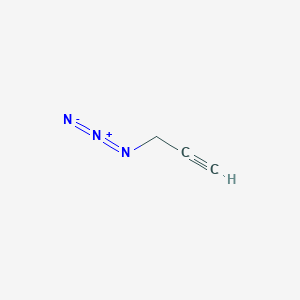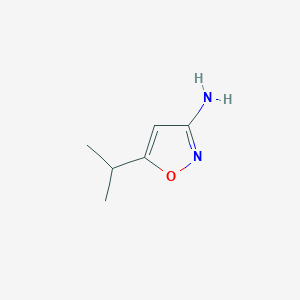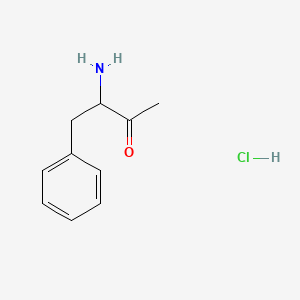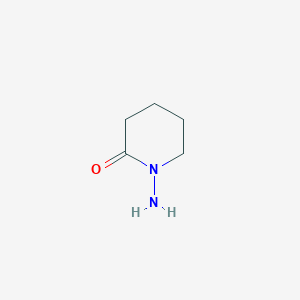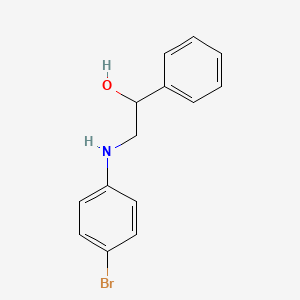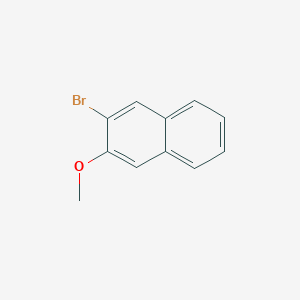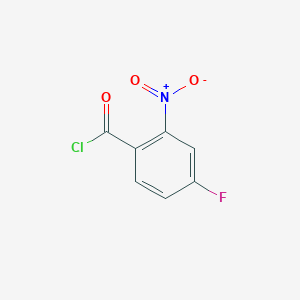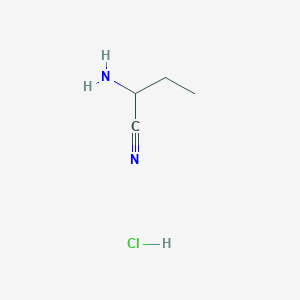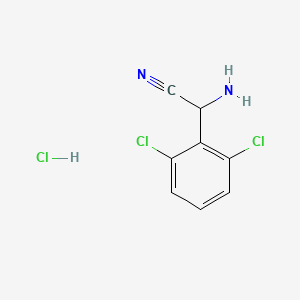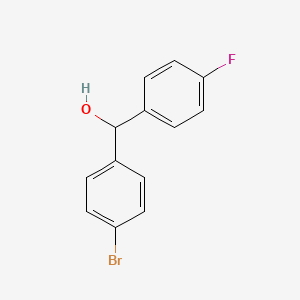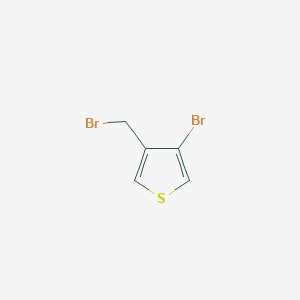![molecular formula C8H7BrOS B1282044 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 2513-49-7](/img/structure/B1282044.png)
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one
概要
説明
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a brominated derivative of benzo[b]thiophene, which is a heterocyclic compound. The bromine atom in this compound is positioned at the 5th carbon of the benzo[b]thiophene ring system, which is a key structural feature influencing its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one can yield different bromo-derivatives depending on the reaction conditions, such as the use of aqueous acetic acid or ether . The choice of solvent and reagents can lead to selective bromination at specific positions on the benzo[b]thiophene ring.
Molecular Structure Analysis
The molecular structure of brominated benzo[b]thiophene derivatives can be elucidated using techniques such as single crystal X-ray diffraction. This method provides conclusive evidence of the position of the bromine atom within the molecule, as well as the overall molecular conformation .
Chemical Reactions Analysis
Brominated benzo[b]thiophene compounds can undergo further chemical reactions, such as the Vilsmeier–Haack formylation, which involves the reaction with N-methylformanilide to yield formyl derivatives . These reactions can lead to a variety of products depending on the reaction conditions and the nature of the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one and its derivatives can be characterized using spectroscopic methods such as 1H NMR and mass spectrometry. These techniques provide information on the molecular structure, including the electronic environment of the atoms and the molecular weight . The presence of the bromine atom significantly influences the electronic properties of the molecule, which can be studied through theoretical calculations and molecular simulations .
科学的研究の応用
-
Quorum Sensing Inhibitors
- Field : Microbiology
- Application : Compounds similar to “5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one” have been used as quorum sensing inhibitors in Gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that bacteria use to respond to external factors such as nutrient availability and defense mechanisms .
- Method : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
-
Organic Optoelectronics
- Field : Materials Chemistry
- Application : Thieno[3,4-b]thiophene (TbT) units with functional groups have emerged as an extremely attractive electron-withdrawing building block in organic electronics . They have been widely used in the development of donor and acceptor materials in organic solar cells (OSCs) .
- Method : A Pd-catalytic method was developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
- Results : The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
-
Photoactivated Autocatalytic Oxidation
-
Electrochemically-Promoted Synthesis
- Field : Chemical Science
- Application : An approach for the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes has been reported . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack .
- Method : The reaction was carried out under electrochemical conditions . The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
- Results : The reaction led to the formation of benzothiophene motifs .
-
Divergent Synthesis of 3-Substituted Thieno[3,4-b]Thiophene Derivatives
- Field : Materials Chemistry
- Application : A Pd-catalytic method was developed for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .
- Method : The reaction was carried out under Pd-catalytic conditions . The hydroxy group of the compound could be smoothly transformed to –OTf in the presence of Tf 2O/pyridine, which is a versatile leaving group in a lot of different types of cross-coupling reactions .
- Results : The reaction led to the formation of 3-substituted thieno[3,4-b]thiophene derivatives .
-
Synthesis of Thiazolo[4,5-b]pyridines and Thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine Derivatives
- Field : Organic Chemistry
- Application : The synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives has been reported . These compounds have potential applications in medicinal chemistry .
- Method : The synthesis involves a series of chemical reactions, including the formation of a quaternary spirocyclization intermediate .
- Results : A series of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives were prepared with high yields .
-
Synthesis of Benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans
- Field : Organic Optoelectronics
- Application : Compounds similar to “5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one” have been used in the synthesis of benzo[4,5]thieno-S,S-dioxide[3,2-b]benzofurans . These compounds have potential applications in the development of high-performance organic light-emitting diodes (OLEDs) .
- Method : The synthesis involves a series of chemical reactions .
- Results : The synthesized compounds displayed much better device performance with respectable external quantum efficiencies (EQEs) of 5.82–6.49%, low turn-on voltage less than 3 V and lower efficiency roll-off .
特性
IUPAC Name |
5-bromo-6,7-dihydro-5H-1-benzothiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrOS/c9-6-1-2-7-5(8(6)10)3-4-11-7/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLQDFSWVMPYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513602 | |
| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one | |
CAS RN |
2513-49-7 | |
| Record name | 5-Bromo-6,7-dihydro-1-benzothiophen-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

